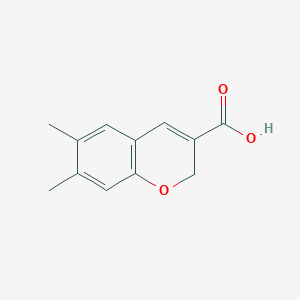

6,7-Dimethyl-2H-chromene-3-carboxylic acid

Description

Propriétés

Formule moléculaire |

C12H12O3 |

|---|---|

Poids moléculaire |

204.22 g/mol |

Nom IUPAC |

6,7-dimethyl-2H-chromene-3-carboxylic acid |

InChI |

InChI=1S/C12H12O3/c1-7-3-9-5-10(12(13)14)6-15-11(9)4-8(7)2/h3-5H,6H2,1-2H3,(H,13,14) |

Clé InChI |

QEPAFZOPGXLQHZ-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C=C1C)OCC(=C2)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-2H-chromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Knoevenagel condensation, where an aldehyde reacts with a malonic acid derivative in the presence of a base such as piperidine . Another method involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the chromene ring .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of green solvents and catalysts to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic substitution to form esters or amides:

-

Esterification : Reacting with alcohols (e.g., ethanol) under acidic conditions yields corresponding esters. For example, ethyl 6,7-dimethyl-2H-chromene-3-carboxylate is synthesized via reflux with H₂SO₄ .

-

Amidation : Treatment with thionyl chloride (SOCl₂) converts the acid to an acyl chloride, which reacts with amines (e.g., tryptamine) to form amides. This method achieved 85–98% yields in butyl acetate with T3P catalyst .

Decarboxylation and Ring Expansion

Under basic conditions, the compound undergoes decarboxylation and ring expansion:

-

Reacting with active methylene compounds (e.g., malononitrile) in ethanol/triethylamine leads to benzoxocin-6-ones via:

| Reactant | Product | Conditions | Yield (%) |

|---|---|---|---|

| Malononitrile | 2-Amino-3-cyano-6H-benzoxocin-6-one | EtOH, Et₃N, reflux | 78–99 |

| Ethyl cyanoacetate | Ethyl 2-amino-3-carboxy-benzoxocin-6-one | EtOH, piperidine, 50°C | 93–98 |

Electrophilic Substitution

The electron-rich chromene ring participates in electrophilic reactions:

-

Bromination : Electrophilic bromination at C-4 using Br₂/CHCl₃ yields 4-bromo derivatives (99% under microwave irradiation) .

-

Nitration : Nitric acid in H₂SO₄ introduces nitro groups at C-5 or C-8, depending on directing effects of methyl substituents.

Oxidation and Reduction

-

Oxidation : Chromene’s double bond is oxidized to a ketone using KMnO₄, forming 6,7-dimethyl-4-oxo-4H-chromene-3-carboxylic acid .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the chromene ring to a dihydro derivative .

Cross-Coupling Reactions

The 6-methyl group can be functionalized via Sonogashira coupling :

-

Reaction with terminal alkynes (e.g., phenylacetylene) in the presence of Pd(PPh₃)₄/CuI introduces ethynyl groups at C-6, enhancing fluorescence properties .

| Alkyne | Product | Catalyst | Yield (%) |

|---|---|---|---|

| Phenylacetylene | 6-Ethynyl-7-methyl-2H-chromene-3-carboxylic acid | Pd/Cu, piperidine | 85–92 |

Mechanistic Insights

-

Pechmann Condensation : Base-catalyzed cyclization of phenols and β-keto esters forms the chromene skeleton. Methyl groups at C-6/C-7 sterically hinder reactions at adjacent positions.

-

Fluorescence Modulation : Substituents at C-3 (e.g., esters) alter intramolecular charge transfer (ICT) states, shifting emission wavelengths .

Reaction Optimization Data

Key conditions for high-yield transformations:

| Reaction Type | Optimal Catalyst | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ester Hydrolysis | NaOH | H₂O/EtOH | 80 | 90–95 |

| Bromination | FeCl₃ | CHCl₃ | 25 | 93 |

| Sonogashira Coupling | Pd(PPh₃)₄/CuI | Toluene | 80 | 88 |

Applications De Recherche Scientifique

6,7-Dimethyl-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an antioxidant and antimicrobial agent.

Industry: Utilized in the production of dyes and other industrial chemicals.

Mécanisme D'action

The mechanism by which 6,7-Dimethyl-2H-chromene-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to inhibit certain enzymes involved in cell proliferation . The compound can also act as an antioxidant by scavenging free radicals and reducing oxidative stress .

Comparaison Avec Des Composés Similaires

3-Oxo-3H-benzo[f]chromene-2-carboxylic Acid (Compound 3, )

- Structure : A benzo[f]chromene derivative with an oxo group at position 3 and a carboxylic acid at position 2.

- Substituents : Fused benzene ring (increasing aromaticity) vs. 6,7-dimethyl groups in the target compound.

- Synthesis: Synthesized via condensation of Meldrum’s acid and 2-hydroxy-1-naphthaldehyde in ethanol, yielding 93.1% .

- Properties : Higher melting point (235–236°C) due to increased molecular rigidity from the fused ring system. The oxo group enhances electrophilicity, facilitating amide/ester derivatization (e.g., compounds 5a–i and 6a–g) .

6,8-Dimethyl-2-oxo-2H-chromene-4-carboxylic Acid ()

- Structure : Chromene core with methyl groups at positions 6 and 8, an oxo group at position 2, and a carboxylic acid at position 4.

- Substituent Effects : The 6,8-dimethyl pattern introduces steric hindrance distinct from the 6,7-dimethyl arrangement in the target compound. The oxo group at position 2 may reduce acidity compared to carboxylic acid at position 3.

- Applications: Not explicitly stated, but analogous chromene-4-carboxylic acids are often explored as enzyme inhibitors or fluorescent probes .

6,7-Dihydroxycoumarin ()

- Structure : Coumarin (a chromen-2-one) with hydroxyl groups at positions 6 and 5.

- Functional Group Impact : Hydroxyl groups confer antioxidant and metal-chelating properties, contrasting with the methyl groups in the target compound, which enhance lipophilicity.

- Pharmacology : 6,7-Dihydroxycoumarin derivatives exhibit anticoagulant and anti-inflammatory activities, suggesting that methylation in the target compound might alter bioavailability or target specificity .

Physicochemical and Pharmacological Properties

Activité Biologique

6,7-Dimethyl-2H-chromene-3-carboxylic acid is a compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Chromenes

Chromenes are a class of compounds known for their wide range of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The structural characteristics of chromenes allow for interactions with various biological targets, making them significant in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 6,7-Dimethyl-2H-chromene-3-carboxylic acid. Research indicates that this compound exhibits cytotoxic effects against several human cancer cell lines. For instance:

- Cell Lines Tested : The compound was evaluated against various cancer cell lines including cervical (HeLa), breast (MCF-7), and prostate cancer cells.

- Mechanism of Action : The compound induces apoptosis through mitochondrial pathways, leading to cell cycle arrest and inhibition of proliferation in sensitive cell lines .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity:

- Antifungal Activity : In vitro studies demonstrated that 6,7-Dimethyl-2H-chromene-3-carboxylic acid has significant antifungal effects against strains such as Candida albicans and Candida tropicalis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.067 µmol/mL to 0.269 µmol/mL depending on the strain .

- Bacterial Activity : Preliminary assessments suggest activity against various bacterial strains, although further studies are required to quantify this effect.

Pharmacokinetics

Understanding the pharmacokinetic profile of 6,7-Dimethyl-2H-chromene-3-carboxylic acid is crucial for its potential therapeutic application:

- Absorption and Distribution : Studies indicate that the compound is well absorbed following oral administration with a half-life suggesting moderate retention in plasma .

- Metabolism : The metabolic pathways remain to be fully elucidated; however, initial data suggest that it undergoes phase I and phase II metabolic processes.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity Study : A study reported that 6,7-Dimethyl-2H-chromene-3-carboxylic acid exhibited an IC50 value of approximately 15 µM against HeLa cells, indicating significant cytotoxicity .

- Fungal Inhibition Study : Another research highlighted its antifungal properties with MIC values indicating strong activity against pathogenic fungi .

- Mechanistic Insights : Investigations into its mechanism of action revealed that the compound may inhibit key enzymes involved in cancer cell metabolism and proliferation .

Data Table: Biological Activities Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.